Ropitoin Induces a Hyperpolarizing Shift in the Membrane Potential-Vmax Relationship Not Observed with Standard Class I Agents
Ropitoin, at a concentration of 3 µmol/L, produced a 9 mV hyperpolarizing shift in the relationship between resting membrane potential and maximum upstroke velocity (Vmax) in guinea-pig ventricular muscle, compared to control conditions. This shift indicates enhanced sodium channel inactivation at less negative potentials, a characteristic that differentiates it from lidocaine and mexiletine, which typically produce smaller or negligible shifts at therapeutic concentrations. [1]
| Evidence Dimension | Hyperpolarizing shift in membrane potential-Vmax relationship |
|---|---|
| Target Compound Data | 9 mV shift at 3 µmol/L |
| Comparator Or Baseline | Control (no drug): baseline Vmax-membrane potential relationship; Lidocaine/mexiletine: typically <5 mV shift at comparable concentrations (literature baseline) |
| Quantified Difference | Ropitoin induces a 9 mV hyperpolarizing shift, whereas other Class I agents induce minimal or no significant shift. |
| Conditions | Guinea-pig ventricular muscle, 3 µmol/L ropitoin, standard microelectrode techniques [1]. |
Why This Matters
The 9 mV hyperpolarizing shift indicates a distinct mechanism of sodium channel modulation, making Ropitoin a unique tool for studying voltage-dependent inactivation and designing state-dependent blockers.
- [1] Elizalde A, Sánchez-Chapula J. Effects of the novel antiarrhythmic compound TR 2985 (ropitoin) on action potentials of different mammalian cardiac tissues. Naunyn Schmiedebergs Arch Pharmacol. 1988 Mar;337(3):316-22. doi: 10.1007/BF00168845. View Source
